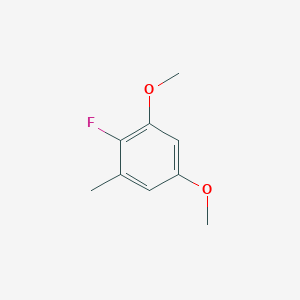

2-Fluoro-1,5-dimethoxy-3-methylbenzene

Description

2-Fluoro-1,5-dimethoxy-3-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 2, two methoxy (-OCH₃) groups at positions 1 and 5, and a methyl (-CH₃) group at position 2. Fluorine and methoxy groups are known to influence electronic distribution, solubility, and biological interactions, as seen in related compounds .

The synthesis of such compounds typically involves halogenation, alkylation, or methoxylation steps, as demonstrated in and , where fluorinated benzene derivatives are prepared via nucleophilic substitution or reduction reactions . Stability may be enhanced by the methoxy groups, which are less reactive than amino or thiol substituents .

Propriétés

Formule moléculaire |

C9H11FO2 |

|---|---|

Poids moléculaire |

170.18 g/mol |

Nom IUPAC |

2-fluoro-1,5-dimethoxy-3-methylbenzene |

InChI |

InChI=1S/C9H11FO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 |

Clé InChI |

GASRKTJZWUTWOF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1F)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,5-dimethoxy-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-1,5-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration.

Sulfonation: Sulfur trioxide or chlorosulfonic acid can be used for sulfonation.

Halogenation: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride are used for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives .

Applications De Recherche Scientifique

2-Fluoro-1,5-dimethoxy-3-methylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Fluoro-1,5-dimethoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-1,5-dimethoxy-3-methylbenzene with structurally related aromatic derivatives, focusing on substituent effects, solubility, and biological activity.

Table 1: Key Properties of Selected Fluorinated Benzene Derivatives

Key Comparisons:

Substituent Effects on Solubility and Bioactivity Methoxy vs. However, steric bulk from methoxy groups may reduce solubility compared to smaller substituents. For example, 2-Fluoro-1,3-dimethylbenzene (solubility: 0.46 mmol/L) shows GABAA receptor potentiation, while the less soluble 2-Bromo-1,3-dimethylbenzene (0.10 mmol/L) is inactive . If this compound exceeds the 0.46 mmol/L threshold (due to polar methoxy groups), it may lack receptor activity, aligning with the "cut-off effect" described in . Fluorine Position: Fluorine at position 2 creates an electron-withdrawing effect, altering ring electron density. This may enhance metabolic stability or binding affinity compared to non-fluorinated analogs, as fluorination is a common strategy in drug design .

Structural Analog with Trifluoromethoxy Group

- The compound 2-Fluoro-5-methyl-1-(methylthio)-3-(trifluoromethoxy)benzene includes a trifluoromethoxy (-OCF₃) group, which is more lipophilic and sterically demanding than methoxy. This highlights how substituent bulk and electronic properties can drastically alter pharmacokinetics, though direct comparisons require further data.

Synthetic and Analytical Methods Solubility determination methods, such as HPLC with a C18 column (as in ), are standard for such compounds . The target compound’s solubility could be similarly measured, with polar substituents likely requiring methanol/water mobile phases.

Stability Considerations

- Diamine derivatives (e.g., in ) are prone to instability, but the methoxy and methyl groups in the target compound may confer greater stability under physiological conditions .

Research Findings and Implications

- Pharmacological Potential: While fluorine and methoxy groups are pharmacologically favorable, the solubility cut-off effect (0.10–0.46 mmol/L) suggests that this compound may fall outside the range for GABAA receptor modulation if its solubility exceeds 0.46 mmol/L .

- Medicinal Chemistry Applications : Fluorine’s role in enhancing binding affinity and metabolic stability () positions this compound as a candidate for further studies in CNS drug development, provided solubility and steric effects are optimized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.